

Application of Gpbar1-IN-3 in High-Throughput Screening

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Compound of Interest		
Compound Name:	Gpbar1-IN-3	
Cat. No.:	B12412328	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gpbar1, also known as TGR5, is a G protein-coupled receptor (GPCR) activated by bile acids. [1][2][3] It has emerged as a significant therapeutic target for a range of conditions, including metabolic diseases like type 2 diabetes and obesity, as well as inflammatory and certain proliferative disorders.[4][5] The receptor's activation triggers a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP). This signaling pathway influences various physiological processes, such as energy homeostasis, glucose metabolism, and inflammation. The development of small molecule modulators of Gpbar1 is a key area of interest in drug discovery, with high-throughput screening (HTS) serving as a crucial tool for identifying novel agonists and inhibitors.

This document provides a detailed protocol for the application of a putative Gpbar1 inhibitor, designated as **Gpbar1-IN-3**, in a high-throughput screening campaign. While specific data for **Gpbar1-IN-3** is not extensively available in public literature, this protocol is based on established methodologies for screening Gpbar1 modulators.

Gpbar1 Signaling Pathways



Methodological & Application

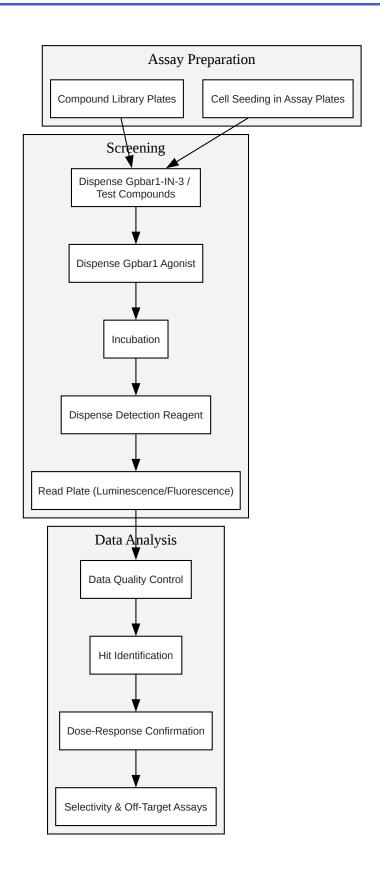
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Activation of Gpbar1 by its ligands, such as bile acids, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This cAMP increase leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP-response element-binding protein (CREB). Additionally, Gpbar1 signaling can influence other pathways, such as the NF-κB and STAT3 signaling pathways, often in an inhibitory manner, which contributes to its anti-inflammatory effects.

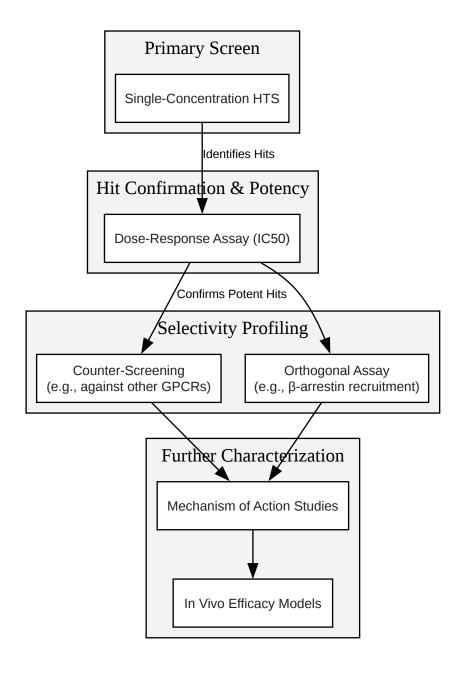












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References



- 1. pubs.acs.org [pubs.acs.org]
- 2. G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype OAK Open Access Archive [oak.novartis.com]
- 3. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome PMC [pmc.ncbi.nlm.nih.gov]
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